4-Benzyl albuterol, (-)-

Descripción general

Descripción

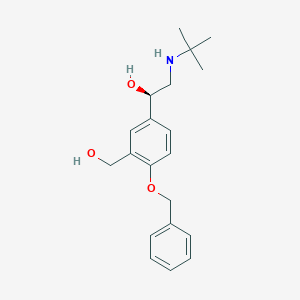

4-Benzyl albuterol, also known as 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]-2-[(2-methyl-2-propanyl)amino]ethanol, is a compound with the molecular formula C20H27NO3 . It has a molecular weight of 329.43 . This compound is used as the Salbutamol precursor .

Synthesis Analysis

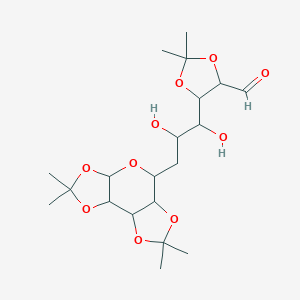

The synthesis of 4-Benzyl Albuterol involves intricate chemical procedures. Zha You-gui (2010) synthesized 4-(4-Phenylbutoxy) benzoic acid, a related compound, using 4-chloro-1-butanol in a four-step reaction, employing chloroform as a solvent and aluminum chloride as a catalyst.

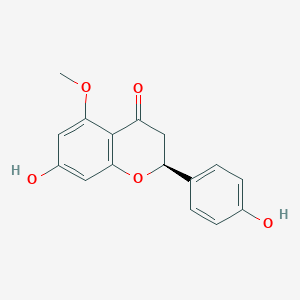

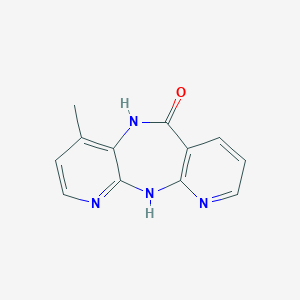

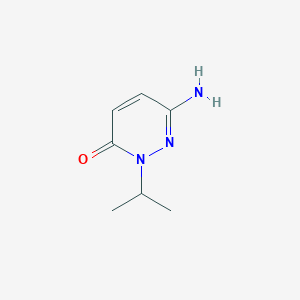

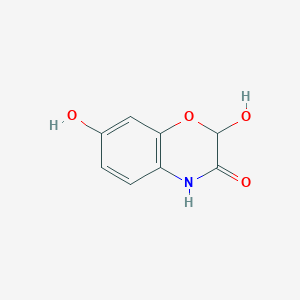

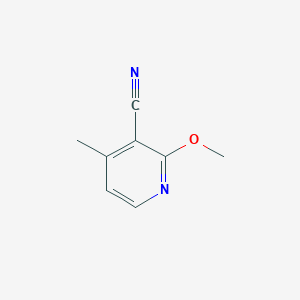

Molecular Structure Analysis

The molecular structure of 4-Benzyl Albuterol has been extensively studied. The compound has a molecular weight of 329.43 and a molecular formula of C20H27NO3 .

Chemical Reactions Analysis

Albuterol, a related compound, is known for its bronchodilator properties, primarily used for the relief of bronchospasm. A study by Powell et al. (1985) highlighted the bioavailability of various albuterol formulations, indicating its rapid absorption and comparable maximum drug concentrations across different formulations.

Physical And Chemical Properties Analysis

4-Benzyl albuterol has a density of 1.1±0.1 g/cm3, a boiling point of 510.1±50.0 °C at 760 mmHg, and a flash point of 262.3±30.1 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

- Albuterol, a beta2-adrenergic agonist, is widely used for asthma treatment. Its bioavailability and pharmacokinetics have been studied in various formulations, highlighting its rapid absorption and elimination phase half-life ranging from 4.8 to 5.5 hours (Powell et al., 1985).

Bronchodilator Efficacy

- Albuterol solutions with and without benzalkonium chloride have been examined for their effectiveness in treating critical asthma, with findings indicating that benzalkonium chloride-containing albuterol is safe for continuous nebulization in critically ill children (Al-Subu et al., 2023).

Effects on Esophageal Function

- Studies on inhaled albuterol have shown that it reduces lower esophageal sphincter basal tone and contractile amplitudes in a dose-dependent manner, which could increase the likelihood of acid reflux in certain patients (Crowell et al., 2001).

Drug Detection and Analysis

- Advanced techniques like gas chromatography-mass spectrometry have been developed for determining albuterol levels in plasma, illustrating the drug's traceability and the precision of modern analytical methods (Logsdon et al., 1997).

Comparative Studies on Different Formulations

- Research comparing different albuterol preparations, like Ventolin nebules and Ventolin Respirator Solution, has been conducted to assess drug availability and the impact of various nebulizers and formulations (MacNeish et al., 1997).

Implications of Preservatives in Albuterol Formulations

- The presence of benzalkonium chloride (BAC) in albuterol formulations has been studied, with some findings suggesting that BAC-containing albuterol formulations can negatively impact therapeutic efficacy and may be associated with bronchospasm (Prabhakaran et al., 2020).

Environmental and Safety Considerations

- Albuterol has been reformulated using hydrofluoroalkane propellants to reduce environmental impact, without compromising its safety profile or efficacy (Colice, 2008).

Pharmacodynamic Properties

- Studies on the pharmacodynamics of albuterol and its enantiomers highlight its distinct effects on various physiological parameters such as heart rate, plasma potassium levels, and glucose levels (Boulton & Fawcett, 1997).

Sterility and Stability of Formulations

- Research on the sterility and stability of preservative-free albuterol has been conducted, confirming its stability and sterility under various storage conditions (Gulley et al., 2019).

Chemical Analysis and Compounding

- Liquid chromatographic methods have been developed for the analysis of albuterol in various forms, contributing to quality control and ensuring the purity of the drug (Beaulieu et al., 1990).

Enantiomeric Resolution and Stereochemistry

- Studies focusing on the enantiomeric resolution of albuterol highlight the importance of stereochemistry in its pharmacological activity, as different isomers can have varying effects (Palacios & Palacio, 2007).

Mecanismo De Acción

Target of Action

The primary target of ®-4-Benzyl Albuterol, also known as Albuterol or Salbutamol, is the beta-2 adrenergic receptor . This receptor is predominantly found in the lungs, specifically on the smooth muscle cells lining the bronchial tubes . The activation of these receptors leads to bronchodilation, which is the expansion of the bronchial air passages .

Mode of Action

®-4-Benzyl Albuterol acts as an agonist to the beta-2 adrenergic receptors . It binds to these receptors and activates them, leading to a cascade of biochemical reactions. The activation of these receptors leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP) . This, in turn, activates protein kinase A, which inhibits the phosphorylation of myosin and leads to lower intracellular ionic calcium concentrations, inducing muscle relaxation .

Biochemical Pathways

The activation of the beta-2 adrenergic receptors by ®-4-Benzyl Albuterol triggers the cAMP-PKA pathway . The increase in cAMP activates protein kinase A, which leads to muscle relaxation and bronchodilation . Additionally, increased cAMP concentrations are associated with the inhibition of the release of mediators from mast cells in the airways .

Pharmacokinetics

The pharmacokinetics of ®-4-Benzyl Albuterol involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, a significant portion of the dose is excreted in the urine, primarily as metabolites . The R-isomer of Salbutamol is metabolised up to 12 times faster than the S-isomer, leading to relatively higher plasma concentrations of the S-isomer .

Result of Action

The primary result of the action of ®-4-Benzyl Albuterol is bronchodilation . By relaxing the smooth muscles in the bronchial tubes, it increases air flow and relieves symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) . This makes breathing easier for individuals with these conditions.

Action Environment

The action, efficacy, and stability of ®-4-Benzyl Albuterol can be influenced by various environmental factors. For instance, the narrowed airways in patients with asthma can lead to less drug being delivered to the lung following inhaled administration . Additionally, factors such as pH levels can influence the drug’s action, as a small amount of enantiomerically pure salbutamol can be converted to the other enantiomer by acid-catalysed racemisation in the stomach .

Safety and Hazards

Propiedades

IUPAC Name |

(1R)-2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQPCBDGAHBGG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130555 | |

| Record name | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174607-68-2 | |

| Record name | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl albuterol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174607682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-, (α1R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYL ALBUTEROL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TYG8Y4VP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

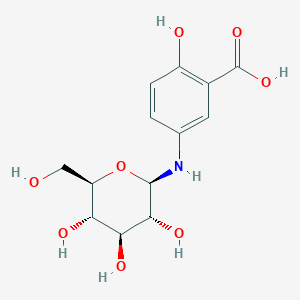

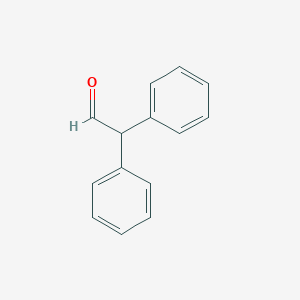

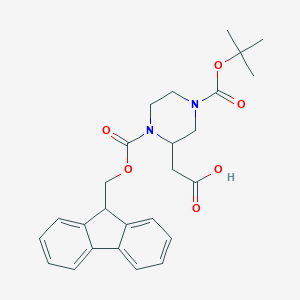

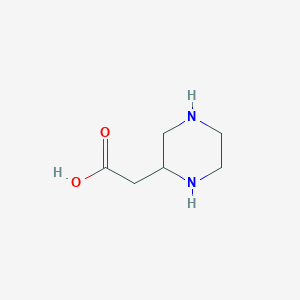

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-Benzyl albuterol in the synthesis of (R)-salbutamol?

A1: The provided abstract states that 4-benzyl albuterol can be used as a precursor to synthesize (R)-salbutamol []. This suggests that 4-benzyl albuterol possesses a structural similarity to (R)-salbutamol, allowing for its chemical transformation into the desired product. The abstract focuses on a specific process to obtain optically pure (R)-salbutamol from its racemic mixture or from the precursor, 4-benzyl albuterol, using tartaric acid. This implies that 4-benzyl albuterol is a crucial intermediate in this specific synthetic route.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)